molecular formula C4H3ClFNO2S2 B6605045 4-amino-5-chlorothiophene-2-sulfonyl fluoride CAS No. 2168378-46-7

4-amino-5-chlorothiophene-2-sulfonyl fluoride

Cat. No.: B6605045
CAS No.: 2168378-46-7
M. Wt: 215.7 g/mol
InChI Key: JUXISAODPKBMAV-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and dynamic field. wikipedia.org Sulfur's ability to exist in multiple oxidation states and form a variety of functional groups (e.g., thiols, sulfides, sulfoxides, sulfones) allows for a rich and diverse range of chemical transformations. wikipedia.orgnih.gov Advanced organosulfur chemistry leverages these properties to construct complex molecular architectures and functional materials. youtube.com These sulfur-containing molecules are crucial as building blocks in organic synthesis and are widely applied in pharmaceuticals and materials science. nih.gov The versatility of sulfur-based reagents and intermediates is instrumental in achieving complexity and selectivity in modern organic synthesis. youtube.com The title compound, with its sulfonyl fluoride (B91410) group and sulfur-containing thiophene (B33073) ring, is firmly rooted in this advanced domain, representing a class of reagents designed for specific and controlled chemical modifications.

Significance of the Thiophene Core in Heterocyclic Compound Research

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant majority of clinically used drugs featuring at least one such ring in their structure. nih.gov Among these, the thiophene ring is a "privileged scaffold," meaning it is a common structural feature in many biologically active compounds. nih.govbohrium.com This prevalence is partly due to its structural similarity to the benzene (B151609) ring, allowing it to act as a bioisostere—a substitute that can maintain or enhance biological activity. cognizancejournal.comwikipedia.org

Thiophene and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. cognizancejournal.comnih.govclinicalresearchnewsonline.com Consequently, the thiophene nucleus is a major focus for medicinal chemists in the design and synthesis of new therapeutic agents. cognizancejournal.comnih.gov Its versatile structure allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and biological properties. nih.gov

The Sulfonyl Fluoride Moiety: A Contemporary Research Frontier in Chemical Biology and Organic Synthesis

The sulfonyl fluoride (-SO₂F) functional group has emerged as a powerful tool in chemical biology and organic synthesis. nih.govresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity, showing greater stability in aqueous environments while retaining the ability to react selectively with specific nucleophiles. researchgate.net This unique characteristic makes them highly valuable as "warheads" for covalent inhibitors, which form a stable, permanent bond with their biological target. acs.org

Notably, sulfonyl fluorides can react with a broader range of amino acid residues—such as lysine (B10760008), tyrosine, and histidine—beyond the more commonly targeted cysteine. acs.orgacs.org This expands the scope of proteins that can be targeted for therapeutic intervention. acs.org Furthermore, the sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction. acs.orgacs.org SuFEx allows for the efficient and reliable formation of robust chemical linkages, making it a vital methodology in drug discovery, materials science, and the synthesis of complex molecules. acs.orgresearchgate.net

Overview of Substituted Thiophenes as Scaffolds in Scholarly Investigations

The strategic functionalization of the thiophene ring is a cornerstone of modern medicinal chemistry. nih.gov By attaching different chemical groups to the thiophene core, researchers can create vast libraries of compounds with diverse properties. bohrium.comclinicalresearchnewsonline.com These substituted thiophenes serve as versatile scaffolds for building molecules with tailored biological activities. bohrium.comresearchgate.net For instance, 2-aminothiophenes are important building blocks for synthesizing a wide array of other biologically active heterocyclic systems. nih.gov

The specific substitution pattern of 4-amino-5-chlorothiophene-2-sulfonyl fluoride—with its electron-donating amino group, electron-withdrawing chloro group, and reactive sulfonyl fluoride—creates a highly functionalized and electronically distinct scaffold. This arrangement suggests its potential utility as a versatile synthon, or building block, for constructing more complex molecules intended for biological screening or as probes in chemical biology research. The interplay between the different substituents on the thiophene ring allows for precise control over the molecule's reactivity and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chlorothiophene-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFNO2S2/c5-4-2(7)1-3(10-4)11(6,8)9/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXISAODPKBMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Sulfonyl Fluoride (B91410) Functional Group

The sulfonyl fluoride (-SO₂F) moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It is characterized by a delicate balance of stability and latent reactivity. While highly resistant to hydrolysis and reduction, the sulfur(VI) center is susceptible to attack by nucleophiles under specific conditions, making it a versatile functional handle.

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and can undergo nucleophilic substitution. This reaction involves the displacement of the fluoride ion by a nucleophile. A range of nucleophiles, including amines, phenols, and thiols, can participate in this transformation, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonate esters, respectively.

The reactivity of the sulfonyl fluoride is significantly influenced by the electronic nature of the aromatic ring to which it is attached. In the case of 4-amino-5-chlorothiophene-2-sulfonyl fluoride, the electron-donating amino group can potentially decrease the electrophilicity of the sulfur center, possibly requiring more forcing conditions for substitution compared to sulfonyl fluorides on electron-poor aromatic systems. chemrxiv.org Studies on various aryl sulfonyl fluorides have shown that they readily react with nucleophilic amino acid side chains, such as lysine (B10760008) and tyrosine, to form stable sulfonamide and sulfonate ester linkages. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions at the S(VI) Center

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amines (R₂NH)SulfonamideBase-promoted (e.g., DABCO, Cs₂CO₃), often at room or elevated temperatures. chemrxiv.orgchemrxiv.org
Phenols (ArOH)Sulfonate EsterBase-promoted (e.g., Cs₂CO₃), elevated temperatures may be required. chemrxiv.org
Imidazole (B134444)SulfonamideCan proceed efficiently to form the corresponding sulfonamide derivative. nih.gov
Azide (e.g., TMSN₃)Sulfonyl AzideForms a versatile intermediate for further chemical transformations. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Principles and Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its reliability, high yields, and broad functional group tolerance. nih.gov The sulfonyl fluoride group is a key "hub" for this connective chemistry. nih.gov The SuFEx reaction is characterized by the selective activation of the high-oxidation-state sulfur-fluoride bond for exchange with nucleophiles. nih.gov

The process is often facilitated by catalysts such as Lewis bases (e.g., DBU, DABCO), bifluoride salts, or can even be accelerated in aqueous environments. chemrxiv.orgnih.gov this compound can serve as a building block in SuFEx chemistry, enabling its incorporation into larger molecular architectures like polymers or complex drug-like molecules. nih.gov The stability of the S-F bond ensures that the molecule can be carried through multi-step syntheses before the final SuFEx coupling step is triggered under specific conditions.

Radical Reactivity and Pathways Involving the Sulfonyl Fluoride Moiety

While the chemistry of sulfonyl fluorides is dominated by nucleophilic substitution at the sulfur center, pathways involving radical intermediates are also known, though less common for this specific functional group compared to sulfonyl chlorides. The generation of sulfonyl radicals (RSO₂•) typically requires specific conditions, such as photolysis, radiolysis, or redox initiation. researchgate.net

Aryl sulfonyl radicals can be generated from various precursors and participate in reactions like the addition to alkenes and alkynes. nih.gov For instance, organophotocatalysis can be used to generate aryl radicals from diaryliodonium salts, which then react with a sulfur dioxide source to form sulfonyl radicals en route to sulfonyl fluorides. rsc.org While direct radical cleavage of the S-F bond in this compound is not a commonly reported pathway, the sulfonyl group can influence radical reactions elsewhere in the molecule. The strong electron-withdrawing nature of the -SO₂F group can affect the stability of radical intermediates formed on the thiophene (B33073) ring.

Influence of Amino and Chloro Substituents on Thiophene Ring Reactivity

The reactivity of the thiophene ring in this compound is heavily modulated by the electronic effects of its three substituents: the amino group, the chloro group, and the sulfonyl fluoride group.

Electronic Effects of Amino and Chloro Groups on Thiophene Electrophilicity/Nucleophilicity

The thiophene ring is subjected to a complex interplay of competing electronic effects from its substituents:

Amino Group (-NH₂): Located at position 4, the amino group is a powerful electron-donating group (EDG) through its +M (mesomeric or resonance) effect, which significantly increases the electron density of the thiophene ring, particularly at the ortho and para positions.

Chloro Group (-Cl): At position 5, the chloro group is electron-withdrawing via its -I (inductive) effect due to its high electronegativity. However, it also possesses lone pairs that can be donated through a weaker +M effect. Generally, its inductive effect dominates, deactivating the ring towards electrophilic attack.

Sulfonyl Fluoride Group (-SO₂F): Positioned at C2, this is an extremely potent electron-withdrawing group (EWG) through both strong -I and -M effects, significantly reducing the electron density of the ring and making it less susceptible to electrophilic attack.

Impact on Regioselectivity in Ring-Based Transformations

Regioselectivity in reactions involving the thiophene ring is dictated by the directing effects of the existing substituents. In electrophilic aromatic substitution (SₑAr), the outcome is determined by which substituent's directing effect prevails.

The only available position for substitution on the ring is C3. The directing influence of the other groups on this position is as follows:

The amino group at C4 is an ortho, para-director. It strongly activates the ortho position (C3), favoring electrophilic attack at this site.

The sulfonyl fluoride group at C2 is a meta-director. It deactivates the ortho position (C3) but would direct an incoming electrophile to C4 (which is already substituted).

The chloro group at C5 is an ortho, para-director. It would direct towards C4 (substituted) and C3.

Given that the amino group is one of the strongest activating groups, it is highly probable that it will be the dominant directing group. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the C3 position. acs.orgtum.de This makes the compound a useful precursor for synthesizing fully substituted thiophenes. nih.gov

Table 2: Summary of Substituent Effects on the Thiophene Ring

SubstituentPositionElectronic EffectDirecting Influence (for SₑAr)
-SO₂F2Strong EWG (-I, -M)Meta-director
-NH₂4Strong EDG (+M > -I)Ortho, para-director
-Cl5EWG (-I > +M)Ortho, para-director

Elucidation of Reaction Mechanisms

The reactivity of this compound, a heteroaromatic sulfonyl fluoride, is governed by the unique electronic properties of the sulfonyl fluoride group (-SO₂F) and its interplay with the substituted thiophene ring. Mechanistic investigations into this class of compounds provide a framework for understanding its formation and its utility in bioconjugation and ligation reactions. While detailed studies focusing exclusively on this compound are not extensively documented, the general mechanisms for the synthesis and reaction of aryl and heteroaryl sulfonyl fluorides are well-established and directly applicable.

Detailed Mechanistic Studies of Sulfonyl Fluoride Formation Reactions

The synthesis of aryl and heteroaryl sulfonyl fluorides, including thiophene-based structures, can be achieved through several mechanistic pathways, typically involving the conversion of various sulfur-containing functional groups into the target sulfonyl fluoride. These methods often rely on oxidation followed by fluorination or halogen exchange.

Key mechanistic approaches include:

From Sulfonyl Chlorides: The most common and direct method involves the nucleophilic substitution of a chloride ion from a sulfonyl chloride precursor with a fluoride ion. This halogen exchange (Cl-F exchange) is typically achieved using fluoride sources like potassium hydrogen fluoride (KHF₂) or potassium fluoride (KF). The mechanism is a straightforward nucleophilic displacement at the hexavalent sulfur center.

From Thiols and Disulfides: Heteroaromatic thiols can serve as precursors in a two-step, one-pot process. The mechanism begins with the oxidation of the thiol to a sulfonyl chloride using an oxidant such as sodium hypochlorite. This is immediately followed by the addition of a fluoride source (e.g., KHF₂) to perform the Cl-F exchange, yielding the sulfonyl fluoride.

From Sulfonic Acids and Sulfonates: Modern methods allow for the direct conversion of sulfonic acids. One such mechanism involves a one-pot, two-step procedure where the sulfonic acid is first converted to a sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride. Subsequent treatment with a fluoride source completes the transformation. An alternative deoxyfluorination strategy utilizes reagents like thionyl fluoride (SOF₂) or Xtalfluor-E®, which both activate the sulfonic acid and provide the fluoride source, enabling a direct, single-step conversion.

From Sulfonamides: A direct conversion from sulfonamides involves activation with a pyrylium tetrafluoroborate (Pyry-BF₄) and magnesium chloride (MgCl₂). This forms a sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride.

From Aryl Halides: Palladium-catalyzed cross-coupling reactions provide a route from aryl halides. The mechanism involves the formation of an intermediate sulfinate through the reaction of the aryl halide with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). This sulfinate is then fluorinated using an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI) to yield the final aryl sulfonyl fluoride.

Summary of Mechanistic Pathways to Sulfonyl Fluorides
PrecursorKey ReagentsMechanistic StepsReference
Sulfonyl ChlorideKHF₂, KFNucleophilic Halogen Exchange (Cl⁻/F⁻)
Thiol / Disulfide1. NaOCl (Oxidant) 2. KHF₂ (Fluoride Source)Oxidation to Sulfonyl Chloride, then Halogen Exchange
Sulfonic Acid1. Cyanuric Chloride 2. KHF₂Conversion to Sulfonyl Chloride, then Halogen Exchange
Sulfonamide1. Pyry-BF₄, MgCl₂ (Activators) 2. KFIn situ formation of Sulfonyl Chloride, then Halogen Exchange
Aryl HalidePd Catalyst, DABSO, NFSIPd-catalyzed Sulfinate formation, then Electrophilic Fluorination

Mechanistic Insights into SuFEx Bioconjugation and Ligation

Sulfonyl fluorides are central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction used to form stable covalent bonds under mild conditions. The S-F bond in compounds like this compound is remarkably stable in aqueous environments yet can be "clicked" into reaction with nucleophiles upon activation. This balance of stability and reactivity makes it an ideal warhead for bioconjugation.

The SuFEx mechanism involves the nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl fluoride. This process displaces the fluoride ion, which is a good leaving group, especially when stabilized in aqueous or protic environments. The reaction can be catalyzed or accelerated by bases or other reagents that either enhance the nucleophilicity of the attacking species or activate the sulfonyl fluoride hub.

In the context of bioconjugation, the nucleophiles are typically the side chains of specific amino acid residues on a protein's surface. Mechanistic studies have shown that sulfonyl fluorides react with a range of nucleophilic amino acids, not just cysteine.

Lysine: The primary amine of a lysine side chain can attack the sulfonyl fluoride to form a stable sulfonamide linkage (S-N bond). The reactivity of lysine is often enhanced when its microenvironment contains acidic residues (glutamate, aspartate) that can deprotonate the amine.

Tyrosine: The phenolate (B1203915) anion of a deprotonated tyrosine is a potent nucleophile that attacks the sulfonyl fluoride to form a robust sulfonate ester (S-O bond). Reactivity is increased in the presence of nearby basic residues (lysine, arginine, histidine) that facilitate deprotonation of the hydroxyl group.

Serine & Threonine: The hydroxyl groups of serine and threonine can also participate in SuFEx reactions to form sulfonate esters, particularly when activated by the protein's local microenvironment, such as in the catalytic triad of serine proteases.

Histidine: The imidazole side chain of histidine is also a competent nucleophile for SuFEx reactions.

The electron-rich nature of some heteroaromatic rings, such as the 2-aminothiazole ring, can deactivate the electrophilic sulfur center, making the S-F exchange more challenging. This suggests that the 4-amino group on the thiophene ring of this compound likely modulates its reactivity, potentially requiring specific (e.g., more forcing) conditions for efficient SuFEx ligation.

SuFEx Ligation with Nucleophilic Amino Acids
Amino Acid ResidueNucleophilic GroupResulting Covalent LinkageTypical Activating Microenvironment
LysinePrimary Amine (-NH₂)Sulfonamide (-SO₂-NH-)Proximal acidic residues (Glu, Asp)
TyrosinePhenol (-OH)Sulfonate Ester (-SO₂-O-)Proximal basic residues (Lys, Arg, His)
SerineHydroxyl (-OH)Sulfonate Ester (-SO₂-O-)Basic residues, catalytic triads
HistidineImidazoleSulfonamide derivativeGeneral base catalysis

Computational Mechanistic Analysis of Key Reactivity Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of sulfonyl fluorides at a molecular level. These analyses provide deep insights into transition states, activation energies, and the electronic factors that govern reactivity, which are often difficult to probe experimentally.

For heteroaromatic systems like this compound, DFT calculations can model the electronic structure and predict reactivity. Studies on thiophene derivatives have been used to calculate quantum chemical parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical stability and reactivity.

Key insights from computational analyses of sulfonyl fluoride reactivity include:

Prediction of Reactivity: A strong correlation has been established between the intrinsic reactivity of sulfonyl fluorides and their calculated LUMO energy. A lower LUMO energy corresponds to a more electrophilic sulfur center and thus a higher reactivity towards nucleophiles. This allows for the rational design and tuning of sulfonyl fluoride probes for specific applications.

Transition State Analysis: Computational models can map the entire reaction coordinate for SuFEx reactions, identifying the structure and energy of transition states. This has been used to understand the role of catalysts, such as in the TMSOTf-initiated C-SuFEx linkage of sulfonimidoyl fluorides with organotrifluoroborates, where BF₃ was identified as a key activating reagent in situ.

Elucidation of Formation Mechanisms: DFT has been used to study the formation of sulfonyl fluorides. For example, in the deoxyfluorination of sulfonic acids with thionyl fluoride in DMF, computational studies helped confirm the formation of the FSO₂⁻ anion, a key intermediate in the proposed reaction pathway.

Modeling Adsorption and Surface Interactions: For catalytic processes, DFT models can simulate the adsorption of thiophene molecules on metal surfaces. These studies reveal that charge transfer between the surface and the thiophene ring can lead to the weakening and breaking of C-S bonds, providing a mechanistic basis for processes like hydrodesulfurization.

Insights from Computational Analysis of Sulfonyl Fluorides

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. These methods can predict a wide array of properties, including molecular orbital energies, electron density distribution, and molecular geometry, which are crucial for understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. For derivatives of thiophene (B33073) sulfonamide, DFT calculations are employed to determine geometric parameters, electronic chemical potential, chemical hardness, and other key descriptors. mdpi.com

DFT studies on analogous compounds, such as aminothiophene derivatives, often utilize the B3LYP functional with a 6-311++G(d,p) basis set to obtain optimized molecular structures. tandfonline.com These calculations provide insights into bond lengths, bond angles, and dihedral angles. For thiophene sulfonamide derivatives, calculated bond lengths and angles have shown close agreement with experimental values. mdpi.com

Table 1: Representative Calculated Electronic Properties for Thiophene Sulfonamide Derivatives

Property Calculated Value Range
HOMO Energy Not specified
LUMO Energy Not specified
HOMO-LUMO Gap (ΔE) 3.44–4.65 eV mdpi.com
Chemical Hardness (η) Data not available
Electronic Chemical Potential (μ) Data not available
Electrophilicity Index (ω) Data not available

Note: This table is based on data for a series of thiophene sulfonamide derivatives and is intended to be illustrative of the types of properties calculated. mdpi.com

While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as semi-empirical methods, also play a role in molecular characterization. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory but often at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. For complex heterocyclic systems, these methods can be used to corroborate findings from DFT or to perform preliminary conformational scans.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and the prediction of spectroscopic properties.

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For a molecule like 4-amino-5-chlorothiophene-2-sulfonyl fluoride (B91410), rotation around the C-S and C-N bonds would be of particular interest. By mapping the potential energy surface, computational methods can identify the global and local energy minima corresponding to stable and metastable conformations. This information is critical for understanding how the molecule might interact with biological targets or other reagents.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

¹⁹F NMR: The chemical shift of the fluorine atom in the sulfonyl fluoride group is a sensitive probe of the local electronic environment. DFT methods have been successfully used to predict ¹⁹F NMR chemical shifts for a variety of fluorinated organic molecules.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For thiophene sulfonamide derivatives, calculated IR spectra have shown good agreement with experimental data, with characteristic peaks for N-H, S=O, and C-S stretching vibrations being identified. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. These calculations can predict the electronic transitions responsible for the observed absorption bands. For aminothiophene derivatives, TD-DFT has been used to analyze electronic properties and compare them with experimental spectra. tandfonline.com The HOMO and LUMO energy levels are crucial in determining the nature of these electronic transitions.

Table 2: Predicted Spectroscopic Data for Related Thiophene Derivatives

Spectroscopic Technique Predicted Parameter Illustrative Value/Range
¹⁹F NMR Chemical Shift (δ) Data not available
IR Vibrational Frequencies (cm⁻¹) N-H stretch: ~3590–3610 cm⁻¹ mdpi.com
S=O stretch: Not specified
UV-Vis Maximum Absorption (λmax) Data not available

Note: The IR data is based on a study of thiophene sulfonamide derivatives. mdpi.com

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods can provide significant insights into the reactivity of a molecule and the mechanisms of its reactions. By analyzing the electronic structure, particularly the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

For substituted thiophenes, theoretical calculations have been used to predict the selectivity of reactions such as oxidative addition. acs.org The electron-rich nature of the thiophene ring, influenced by the amino group, and the electron-withdrawing nature of the sulfonyl fluoride and chloro substituents will dictate the regioselectivity of its reactions. For instance, the sulfur atom in the thiophene ring is often electron-rich and can act as a nucleophile. researchgate.net

Furthermore, computational modeling can be used to map out the entire reaction coordinate for a proposed chemical transformation, identifying transition states and calculating activation energies. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

Transition State Localization and Activation Energy Calculations

The study of reaction mechanisms through computational chemistry hinges on the ability to locate transition states and calculate their corresponding activation energies. A transition state represents the highest energy point along a reaction coordinate, and the activation energy is the energy barrier that must be overcome for a reaction to occur. youtube.com For reactions involving thiophene sulfonyl fluorides, such as nucleophilic substitution at the sulfur atom, these calculations are crucial for predicting reaction rates and understanding the factors that influence reactivity.

While specific transition state and activation energy calculations for 4-amino-5-chlorothiophene-2-sulfonyl fluoride were not found in the reviewed literature, the general principles can be applied. For instance, the reaction of a sulfonyl fluoride with an amine to form a sulfonamide would proceed through a transition state where the nitrogen-sulfur bond is partially formed and the sulfur-fluorine bond is partially broken. nih.gov The energy of this transition state, relative to the reactants, dictates the feasibility of the reaction. Computational methods, such as density functional theory (DFT), are employed to model these transient structures and calculate the activation energy barrier. youtube.com The activation of sulfonyl fluorides by Lewis acids, for example, has been shown to lower the activation energy for nucleophilic attack. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In a computational study of various thiophene sulfonamide derivatives, FMO analysis revealed key insights into their electronic properties and reactivity. mdpi.comresearchgate.net The HOMO is typically localized over the thiophene ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the sulfonyl group and the thiophene ring, suggesting these as the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. mdpi.com The table below, adapted from a study on related thiophene sulfonamide derivatives, illustrates typical HOMO-LUMO energy gaps.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-6.54-1.894.65
Derivative 2-6.78-2.154.63
Derivative 3-6.91-2.264.65
Derivative 4-7.02-3.583.44

This data is illustrative for a series of thiophene sulfonamide derivatives and not specific to this compound. mdpi.com

This analysis helps in understanding how different substituents on the thiophene ring can modulate the electronic properties and, consequently, the reactivity of the sulfonyl fluoride group.

Structure-Reactivity and Quantitative Structure-Activity Relationship (QSAR) Studies for Thiophene Sulfonyl Fluoride Derivatives

Structure-reactivity and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov For thiophene sulfonyl fluoride derivatives, these studies can provide predictive models for their behavior in various chemical and biological systems.

The reactivity of sulfonyl fluorides is influenced by the electronic nature of the substituents on the thiophene ring. wikipedia.org Electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Computational parameters derived from theoretical studies, such as HOMO-LUMO energies, dipole moments, and partial atomic charges, are often used as descriptors in QSAR models. For a series of thiophene sulfonamide derivatives, computational studies have calculated various electronic and geometric parameters that can be correlated with their observed activities. mdpi.comresearchgate.net

The following table presents some of these computed parameters for a set of thiophene sulfonamide derivatives, which are essential for developing QSAR models.

Compound DerivativeElectronic Chemical Potential (μ)Chemical Hardness (η)Electrophilicity Index (ω)
Derivative 1-4.2152.3253.82
Derivative 2-4.4652.3154.31
Derivative 3-4.5852.3254.51
Derivative 4-5.31.728.16

This data is illustrative for a series of thiophene sulfonamide derivatives and not specific to this compound. mdpi.com

These parameters quantify different aspects of a molecule's electronic structure and reactivity. The electronic chemical potential (μ) relates to the tendency of electrons to escape, chemical hardness (η) measures resistance to change in electron distribution, and the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net By correlating these descriptors with experimental data, QSAR models can be developed to predict the reactivity of new thiophene sulfonyl fluoride derivatives.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of 4-amino-5-chlorothiophene-2-sulfonyl fluoride (B91410), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 4-amino-5-chlorothiophene-2-sulfonyl fluoride. By analyzing the magnetic properties of its atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a detailed map of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine (-NH₂) protons and the single proton on the thiophene (B33073) ring. The chemical shift of the thiophene proton would be influenced by the adjacent electron-withdrawing sulfonyl fluoride and chloro groups, as well as the electron-donating amino group. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the thiophene ring. The chemical shifts of these carbons would be highly dependent on the attached functional groups. The carbon bearing the sulfonyl fluoride group would be significantly downfield, while the carbon attached to the amino group would be shifted upfield.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and electronic environment of the sulfonyl fluoride group. It is expected to show a single resonance, and its chemical shift would be characteristic of a sulfonyl fluoride moiety attached to an aromatic ring.

Anticipated NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H7.0 - 7.5s-Thiophene-H
¹H5.0 - 6.0br s--NH₂
¹³C145 - 155s-C-SO₂F
¹³C130 - 140s-C-Cl
¹³C120 - 130s-C-NH₂
¹³C110 - 120dJ(C-H)C-H
¹⁹F+40 to +70s--SO₂F

Note: These are predicted values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation by revealing characteristic losses of functional groups.

Expected HRMS Data:

Molecular Formula: C₄H₃ClFNO₂S₂

Exact Mass: 214.9281

Key Fragmentation Pathways:

Loss of SO₂F

Loss of Cl

Loss of NH₂

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretching (amine)
1620-1580MediumN-H bending (amine)
1420-1380StrongS=O stretching (sulfonyl fluoride)
1220-1180StrongS=O stretching (sulfonyl fluoride)
850-750StrongC-Cl stretching
750-700StrongS-F stretching

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is typically achieved using a UV detector, as the thiophene ring is chromophoric. The purity is determined by integrating the peak area of the main compound and any impurities.

Gas Chromatography (GC) and Multidimensional GC (GC×GC) for Volatile Species and Complex Mixtures

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. GC is particularly useful for identifying and quantifying volatile impurities. For more complex mixtures, multidimensional gas chromatography (GC×GC) could provide enhanced separation and resolution.

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

A thorough review of available scientific literature and structural databases, including the Cambridge Structural Database (CSD), did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

While crystallographic data exists for structurally related thiophene derivatives and sulfonyl fluorides, direct extrapolation of these findings to predict the precise solid-state structure of the title compound would be speculative. The specific substitution pattern of the amino, chloro, and sulfonyl fluoride groups on the thiophene ring is expected to significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the definitive solid-state structural details. Such a study would yield valuable insights into its molecular geometry and supramolecular architecture.

Applications in Chemical Biology and Mechanistic Biochemical Investigations

Sulfonyl Fluorides as Covalent Probes and Warheads in Chemical Biology

Sulfonyl fluorides (SFs) are increasingly recognized as powerful tools in chemical biology and drug discovery. rsc.org Their utility stems from their desirable electrophilicity, which allows for the capture of context-specific amino acid reactivity, coupled with sufficient stability in aqueous environments, a prerequisite for experiments in biological systems. nih.govnih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are more resistant to hydrolysis and reduction. nih.govrsc.org This balanced reactivity allows them to serve as effective warheads in covalent inhibitors and activity-based protein profiling (ABPP) probes, which are instrumental in bioconjugation, target identification, and functional proteomics. rsc.org

Mechanism of Covalent Engagement with Nucleophilic Amino Acid Residues (Serine, Threonine, Tyrosine, Lysine (B10760008), Cysteine, Histidine)

The efficacy of sulfonyl fluorides as covalent probes lies in their ability to react with a broad range of nucleophilic amino acid residues within protein binding sites. nih.govrsc.org This versatility distinguishes them from other electrophiles, such as acrylamides, which predominantly target cysteine. nih.gov The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride (B91410). This forms a stable sulfonamide, sulfonate ester, or related linkage, and displaces the fluoride ion. pnas.orgrsc.org

The reactivity is highly context-dependent, relying on the accessibility and nucleophilicity of the target residue, which is often enhanced by the specific microenvironment of a protein's active or binding site. researchgate.net SFs have been shown to covalently modify the following key residues:

Serine and Threonine: The hydroxyl groups of serine and threonine can attack the sulfonyl fluoride, forming a stable sulfonate ester. nih.gov This reaction is the basis for the classical use of SFs as inhibitors of serine proteases, where a catalytic serine is highly activated. nih.govrsc.org

Tyrosine: The phenolate (B1203915) anion of a deprotonated tyrosine residue is a potent nucleophile that reacts readily with sulfonyl fluorides to form a stable aryl sulfonate ester. nih.govsemanticscholar.orgacs.org The rational targeting of specific tyrosine residues has been successfully demonstrated in multiple protein systems. nih.govsemanticscholar.org

Lysine: The primary amine of a lysine side chain, when deprotonated, acts as a strong nucleophile, attacking the sulfonyl fluoride to yield a stable sulfonamide. nih.govacs.orgenamine.net

Cysteine: While the thiol group of cysteine is a powerful nucleophile, the resulting thiosulfonate ester adduct with sulfonyl fluorides can be unstable, limiting their use for durable covalent inhibition of cysteine residues. nih.gov

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, particularly when appropriately positioned within a binding pocket, leading to the formation of a sulfonyl-imidazole adduct. rsc.orgacs.org

Amino AcidNucleophilic Side Chain GroupResulting Covalent Linkage
SerineHydroxyl (-OH)Sulfonate Ester
ThreonineHydroxyl (-OH)Sulfonate Ester
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester
LysinePrimary Amine (-NH₂)Sulfonamide
CysteineThiol (-SH)Thiosulfonate Ester (Potentially Unstable)
HistidineImidazoleSulfonyl-imidazole Adduct

Site-Specific Protein Labeling and Bioconjugation Strategies

The ability of sulfonyl fluorides to covalently bind to proteins has been harnessed for site-specific labeling and bioconjugation. By incorporating a sulfonyl fluoride warhead into a molecule that has a high affinity for a specific protein, researchers can create a probe that selectively and irreversibly labels its target. nih.govrsc.org This strategy is central to Activity-Based Protein Profiling (ABPP), where probes are designed to react with the active sites of specific enzyme families. rsc.org

For instance, a probe might consist of three key components: a recognition element (the scaffold that binds the target), the sulfonyl fluoride warhead, and a reporter tag (like a fluorophore or biotin). semanticscholar.org Upon binding, the warhead reacts with a nearby nucleophilic residue, permanently attaching the reporter tag. This allows for the visualization, isolation, and identification of the target protein from complex biological mixtures, such as cell lysates. rsc.orgsemanticscholar.org This approach has been successfully used to label and study various enzymes, including proteases, lipases, and kinases. researchgate.netsemanticscholar.orgresearchgate.net The development of trans-styryl sulfonyl fluorides (SSFs) has also shown promise for cysteine-specific bioconjugation, offering better stability and selectivity compared to traditional maleimides. chinesechemsoc.org

Role in Target Identification and Validation Research

A significant challenge in modern drug discovery, particularly in phenotypic screening, is the identification of the specific protein target(s) responsible for a small molecule's observed biological effect. Covalent probes equipped with sulfonyl fluoride warheads are invaluable tools for this process, known as target deconvolution or identification. rsc.orgrsc.org

If a "hit" compound from a phenotypic screen can be modified to include a sulfonyl fluoride and a reporter tag without losing its biological activity, it can be used as a chemical proteomics probe. nih.gov By treating cells or cell lysates with this probe, the target protein becomes covalently tagged. Subsequent proteomic analysis, often involving affinity purification and mass spectrometry, can then identify the labeled protein(s). rsc.org This method confirms direct physical engagement between the compound and its target protein in a native biological context. rsc.orgsemanticscholar.org Furthermore, demonstrating that covalent modification of the identified target by the probe recapitulates the physiological effect of the original compound provides strong target validation. rsc.orgrsc.org

Exploration of 4-Amino-5-chlorothiophene-2-sulfonyl Fluoride as a Scaffold for Rational Design of Chemical Probes

The heterocyclic compound this compound represents an intriguing scaffold for the development of novel chemical probes. Its structure combines the proven covalent reactivity of the sulfonyl fluoride warhead with a substituted thiophene (B33073) ring system, which offers unique electronic and steric properties that can be exploited in rational probe design.

Design Principles for Modulating Reactivity and Selectivity in Biological Systems

The reactivity and selectivity of a sulfonyl fluoride probe are not solely determined by the warhead itself but are profoundly influenced by the scaffold to which it is attached. nih.govnih.gov The design of the scaffold dictates the probe's affinity for its target and positions the sulfonyl fluoride in an optimal orientation for covalent reaction with a specific amino acid residue. nih.govnih.gov

For the this compound scaffold, the substituents on the thiophene ring—an amino group (-NH₂) and a chlorine atom (-Cl)—are critical for tuning the electrophilicity of the sulfonyl fluoride group.

Electronic Effects: The amino group is an electron-donating group, which would tend to decrease the electrophilicity of the sulfur atom, thus reducing its intrinsic reactivity. Conversely, the chlorine atom is an electron-withdrawing group, which would increase the electrophilicity and reactivity. The interplay of these opposing electronic effects provides a nuanced handle for modulating the warhead's reactivity. Fine-tuning this balance is crucial; a probe must be reactive enough to label its target but stable enough to avoid off-target reactions and hydrolysis. nih.govnih.gov

Steric and Binding Interactions: The thiophene ring itself, along with its substituents, can form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions within a protein's binding pocket. These interactions are key to achieving selectivity for a particular target protein over others. nih.gov The amino group, for example, can act as a hydrogen bond donor, potentially anchoring the probe in a specific orientation that favors reaction with a desired nucleophilic residue.

Substituent on Thiophene RingElectronic EffectPredicted Impact on Sulfonyl Fluoride Reactivity
Amino (-NH₂)Electron-DonatingDecrease
Chloro (-Cl)Electron-WithdrawingIncrease

By carefully modifying this scaffold, for instance, by altering the position of the substituents or introducing other functional groups, it is possible to rationally design probes with tailored reactivity and selectivity profiles for specific biological investigations. nih.govrsc.org

Bioisosteric Considerations in Thiophene-based Scaffolds

In medicinal chemistry and probe design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity—is a powerful strategy. researchgate.net The thiophene ring is widely recognized as a bioisostere of the phenyl ring. nih.gov This substitution can significantly, and often beneficially, alter a molecule's properties.

Replacing a phenyl-based scaffold with the 4-amino-5-chlorothiophene core can lead to several advantages:

Altered Physicochemical Properties: The sulfur atom in the thiophene ring introduces a dipole moment and can act as a hydrogen bond acceptor, which can modify a probe's solubility, cell permeability, and metabolic stability compared to its benzene (B151609) analog. nih.gov

Novel Binding Interactions: The heteroatom and the specific arrangement of substituents on the thiophene ring can enable unique interactions with a target protein that may not be possible with a simple phenyl ring, potentially leading to enhanced affinity and selectivity. nih.gov

Intellectual Property: Utilizing a thiophene scaffold can provide a route to novel chemical space, allowing for the development of proprietary probes and inhibitors.

Therefore, the this compound scaffold is not just a carrier for the sulfonyl fluoride warhead but an integral component of the probe's design, offering distinct bioisosteric and electronic properties that can be leveraged to create highly selective and effective tools for chemical biology research. nih.govdiva-portal.org

Mechanistic Studies of Compound-Biomolecule Interactions

The sulfonyl fluoride group is a key functional group that allows this compound to be used as a probe in chemical biology. This reactive group can form stable covalent bonds with nucleophilic amino acid residues in proteins, a process that is central to its application in mechanistic studies.

Elucidation of Binding Mechanisms and Selectivity Profiles in Biological Systems

The binding mechanism of sulfonyl fluorides like this compound is predicated on a chemical reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction involves the nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

The selectivity of this compound for specific amino acid residues is a critical aspect of its utility. While historically sulfonyl fluorides were primarily known to react with serine proteases, more recent research has demonstrated their ability to react with a broader range of nucleophilic residues, including lysine, tyrosine, histidine, and threonine, often referred to as "beyond-cysteine" targeting. The specific protein environment, including the pKa of the interacting residue and its proximity to the binding site, plays a crucial role in determining the selectivity of the covalent interaction. The thiophene ring, along with the amino and chloro substituents, contributes to the non-covalent interactions that initially position the molecule within a protein's binding pocket, thereby influencing which residues are accessible for covalent modification.

Application of Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable for predicting and rationalizing the interactions between small molecules like this compound and their biological targets. Molecular docking studies can predict the preferred binding orientation of the compound within a protein's active or allosteric site. These simulations help to identify key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the initial binding affinity.

For instance, a typical molecular docking workflow would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a multitude of possible binding poses and scores them based on a force field that approximates the binding energy. The results can highlight the proximity of the sulfonyl fluoride group to specific nucleophilic residues, suggesting potential sites of covalent modification.

Molecular dynamics (MD) simulations can further refine these findings by providing insights into the dynamic nature of the ligand-protein complex over time. MD simulations can reveal changes in protein conformation upon ligand binding and the stability of the non-covalent interactions that precede the covalent reaction.

Computational TechniqueApplication in Studying this compound Interactions
Molecular Docking Predicts the initial binding pose and non-covalent interactions with target proteins.
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex, assessing binding stability.

Investigations into the Irreversibility and Specificity of Covalent Adduct Formation

The formation of a covalent bond between this compound and a target protein is generally considered irreversible under physiological conditions. The resulting sulfonamide or sulfonate ester linkage is highly stable. This irreversibility is a key feature for its use as a chemical probe, as it allows for the stable labeling and subsequent identification of target proteins and specific modified residues.

The specificity of the covalent adduct formation is a result of both the initial non-covalent binding affinity and the chemical reactivity of the sulfonyl fluoride with a suitably positioned nucleophilic residue. The term "privileged warheads" is sometimes used to describe electrophiles like sulfonyl fluorides that exhibit a balance of stability in aqueous environments and sufficient reactivity to form covalent bonds in the specific context of a protein binding site.

Experimental techniques such as mass spectrometry are crucial for confirming the formation of the covalent adduct and identifying the exact site of modification on the protein. By analyzing the mass shift of the protein or its peptide fragments after incubation with the compound, researchers can pinpoint the amino acid residue that has been covalently modified.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility and Diversity

The future utility of 4-amino-5-chlorothiophene-2-sulfonyl fluoride (B91410) is intrinsically linked to the development of efficient, scalable, and versatile synthetic routes. While classical methods for the synthesis of sulfonyl fluorides exist, emerging strategies promise to enhance the accessibility and diversity of derivatives based on this thiophene (B33073) core.

Future research will likely focus on catalytic and flow-chemistry-based approaches to improve upon traditional multi-step syntheses which may suffer from harsh conditions and limited functional group tolerance. For instance, palladium-catalyzed methods for the fluorosulfonylation of aryl thianthrenium salts could be adapted for the direct synthesis of the target compound or its analogs, offering a more streamlined process. rsc.org Similarly, visible-light-mediated fluorosulfonylation reactions, which utilize radical sulfur dioxide insertion, present a mild and operationally simple alternative. tandfonline.com

Furthermore, the development of late-stage functionalization techniques will be paramount. Methodologies that allow for the selective modification of the thiophene core after the introduction of the sulfonyl fluoride group would provide rapid access to a library of analogs for structure-activity relationship (SAR) studies. A broad-spectrum, catalytic amidation of sulfonyl fluorides has been developed, which could be applied to the amino group of the title compound to generate a diverse set of derivatives. chemrxiv.org

Synthetic StrategyPotential Advantages for 4-amino-5-chlorothiophene-2-sulfonyl fluoride
Palladium-Catalyzed Fluorosulfonylation One-pot synthesis from readily available arenes, potentially reducing step count. rsc.org
Visible-Light Photoredox Catalysis Mild reaction conditions, high functional group tolerance, operational simplicity. tandfonline.com
Electrochemical Synthesis Use of inexpensive fluoride sources like KF, environmentally benign.
Flow Chemistry Improved scalability, safety, and reaction control; potential for telescoping reactions.
Late-Stage Functionalization Rapid diversification of the core structure for library synthesis and SAR studies. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel compounds derived from this compound. These computational tools can navigate the vast chemical space to identify derivatives with optimized properties and predict their reactivity in various chemical transformations.

Machine learning algorithms, trained on large datasets of reaction outcomes, can predict the optimal conditions for the synthesis and derivatization of sulfonyl fluorides, minimizing the need for extensive empirical screening. nih.govucla.eduacs.org For example, an ML model could predict the yield of a SuFEx reaction with a novel nucleophile or forecast the regioselectivity of further substitutions on the thiophene ring. princeton.edu

In the realm of drug discovery, quantitative structure-activity relationship (QSAR) models powered by machine learning can predict the biological activity of novel analogs of this compound against specific targets. vanderbilt.edu This predictive power can guide the synthesis of compounds with enhanced potency and selectivity, accelerating the drug discovery pipeline. These models can learn from existing data to establish relationships between molecular structures and their biological activities, thereby prioritizing the synthesis of the most promising candidates. vanderbilt.edu

Expansion of SuFEx Chemistry for Advanced Materials and Chemical Tool Development

The sulfonyl fluoride moiety of this compound makes it an ideal hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comresearchgate.net This powerful set of reactions allows for the rapid and efficient formation of robust covalent linkages with a variety of nucleophiles. monash.edu Future research will undoubtedly leverage this reactivity to construct advanced materials and novel chemical tools.

In materials science, this compound can serve as a monomer or cross-linker for the synthesis of novel polymers with unique electronic and physical properties. The thiophene backbone is a well-known component of conductive polymers, and the SuFEx linkage can be used to create polysulfates or polysulfonamides with high thermal stability and specific functionalities. The amino group on the thiophene ring provides a handle for further modification, allowing for the tuning of the material's properties.

In chemical biology, the compound can be used to develop specific probes for bio-conjugation and activity-based protein profiling (ABPP). The SuFEx reaction can be used to attach reporter tags, such as fluorophores or biotin, to the thiophene scaffold, enabling the visualization and identification of its biological targets. nih.gov The inherent reactivity of the sulfonyl fluoride towards certain amino acid residues can be harnessed to create covalent probes for studying enzyme function and identifying novel binding sites. nih.gov

Exploring Novel Biological Target Spaces for Thiophene Sulfonyl Fluorides

The structural features of this compound, particularly the electrophilic sulfonyl fluoride "warhead," make it a compelling candidate for the development of targeted covalent inhibitors (TCIs). nih.gov While sulfonyl fluorides are known to react with serine proteases, there is a growing interest in exploring their reactivity with other nucleophilic amino acid residues, such as lysine (B10760008), tyrosine, and histidine, which could unlock a host of previously "undruggable" targets. researchgate.netmdpi.com

Future research will likely focus on designing derivatives of this compound that can selectively target specific proteins implicated in disease. The thiophene scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov By modifying the substituents on the thiophene ring, it is possible to tune the binding affinity and selectivity of the compound for a particular protein target. For example, thiophene-based compounds have been investigated as inhibitors of EGFR/HER2 in lung cancer. mdpi.com

The exploration of novel target spaces will be aided by chemoproteomic platforms that can identify the protein targets of covalent ligands on a proteome-wide scale. drugdiscoverychemistry.com By treating cells or cell lysates with a probe based on this compound, researchers can identify the specific proteins that are covalently modified. This information can then be used to validate new drug targets and to understand the mechanism of action of these compounds. The development of reversible covalent inhibitors based on this scaffold also presents an exciting avenue, offering a balance of prolonged target engagement and reduced potential for off-target effects. nih.govyoutube.com

Q & A

What are the established synthetic routes for 4-amino-5-chlorothiophene-2-sulfonyl fluoride, and what key reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:

  • Synthetic Routes:
    • Nucleophilic substitution of thiophene precursors with chlorosulfonyl fluoride groups under anhydrous conditions.
    • Multi-step synthesis involving sulfonation of amino-chlorothiophene derivatives followed by fluorination.
  • Critical Reaction Conditions:
    • Temperature: Controlled low temperatures (0–5°C) minimize side reactions during sulfonation .
    • Solvents: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reagent solubility and reaction efficiency .
    • Catalysts: Use of sodium hydride for deprotonation steps to activate intermediates .
    • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .

What spectroscopic techniques are recommended for confirming the structural integrity of this compound, and how can researchers address conflicting data?

Level: Basic
Methodological Answer:

  • Primary Techniques:
    • NMR (¹H/¹³C): Assign peaks for amino (-NH₂), sulfonyl (-SO₂F), and chlorothiophene moieties .
    • IR Spectroscopy: Confirm sulfonyl fluoride (SO₂F) stretching bands (~1370–1400 cm⁻¹) .
    • HPLC: Assess purity (>95%) and detect trace impurities .
  • Resolving Conflicts:
    • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
    • Repeat synthesis under controlled conditions to rule out batch variability .

How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions, and what strategies optimize these reactions?

Level: Advanced
Methodological Answer:

  • Reactivity Insights:
    • The sulfonyl fluoride group acts as a strong electrophile, reacting with nucleophiles (e.g., amines, thiols) to form stable sulfonamides or sulfonic esters .
    • Steric hindrance from the thiophene ring may slow reactions, requiring excess nucleophiles or prolonged reaction times.
  • Optimization Strategies:
    • Use DMF as a solvent to stabilize transition states .
    • Add catalytic bases (e.g., triethylamine) to deprotonate nucleophiles and enhance reactivity .

What are common sources of data discrepancies in characterizing sulfonyl fluoride derivatives, and how can these be resolved?

Level: Advanced
Methodological Answer:

  • Sources of Discrepancies:
    • Hydration/Decomposition: Hydrolysis of sulfonyl fluoride to sulfonic acid under humid conditions .
    • Spectral Overlap: Amino and sulfonyl peaks overlapping with solvent/residual signals in NMR .
  • Resolution Methods:
    • Conduct Karl Fischer titration to quantify moisture content in samples .
    • Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, HMBC) for unambiguous assignments .

What are the best practices for handling and storing this compound to ensure stability?

Level: Basic
Methodological Answer:

  • Storage:
    • Store in air-tight, desiccated containers at –20°C to prevent hydrolysis .
    • Use amber vials to avoid photodegradation.
  • Handling:
    • Work under inert atmosphere (N₂/Ar) in a fume hood .
    • Avoid aqueous solutions unless immediate reaction is intended .

What in vitro/in vivo models are appropriate for evaluating the bioactivity of this compound?

Level: Advanced
Methodological Answer:

  • In Vitro:
    • Enzyme Inhibition Assays: Target sulfotransferases or proteases due to sulfonyl fluoride’s covalent binding capability .
    • Cell Viability Tests: Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • In Vivo:
    • Rodent models for pharmacokinetic studies, focusing on bioavailability and metabolic stability .

How can computational methods predict the reactivity and target interactions of this compound?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding with sulfotransferases or kinases .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .
  • MD Simulations: Assess stability of protein-ligand complexes over time .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Challenges:
    • Exothermic reactions causing thermal runaway at larger scales .
    • Increased impurity formation due to inhomogeneous mixing.
  • Mitigation:
    • Use jacketed reactors with precise temperature control .
    • Implement inline HPLC monitoring for real-time purity assessment .

How does pH affect the stability of this compound, and what experimental protocols are advised?

Level: Basic
Methodological Answer:

  • pH Sensitivity:
    • Stable in acidic conditions (pH 3–6) but hydrolyzes rapidly in alkaline media (pH >8) .
  • Protocols:
    • Prepare buffers (e.g., phosphate, citrate) within pH 4–6 for biological assays .
    • Quench reactions with acidic workup (e.g., 1M HCl) to preserve integrity .

What purification techniques are most effective for isolating this compound?

Level: Basic
Methodological Answer:

  • Techniques:
    • Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) .
    • Recrystallization: Ethanol/water (7:3) yields high-purity crystals .
    • Distillation: For volatile byproducts, employ short-path distillation under reduced pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.